Differential Ferroptosis Inhibition Potency: 4-(Cyclohexylamino)benzoate vs. Ferrostatin-1 (3-Amino Analog)
In a cellular model of Friedreich's Ataxia (FRDA), Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzoate) demonstrated efficacy as a ferroptosis inhibitor at a concentration of 500 nM, protecting cells from death induced by ferric ammonium citrate (FAC) and L-buthionine (S,R)-sulfoximine (BSO) [1]. In the same study, the structurally related SRS11-92 (ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate) was also efficacious at 500 nM [1]. ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE, which lacks the 3-amino group, was not tested in this system. This structural divergence means the compound's ferroptosis-modulating activity, if any, cannot be assumed to be comparable to that of Ferrostatin-1.
| Evidence Dimension | Cellular protection in a ferroptosis model |
|---|---|
| Target Compound Data | Not tested in this FRDA model |
| Comparator Or Baseline | Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzoate): 500 nM |
| Quantified Difference | N/A - Direct comparative data unavailable |
| Conditions | FRDA patient-derived fibroblasts and murine models treated with FAC and BSO to induce ferroptosis |
Why This Matters
Procurement of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE for ferroptosis studies cannot be based on the potency of Ferrostatin-1; its distinct substitution pattern mandates independent validation of its biological activity.
- [1] Cotticelli, M. G., Xia, S., Lin, D., Lee, T., Terai, L., Kim, J., ... & Wilson, R. B. (2019). Ferroptosis as a Novel Therapeutic Target for Friedreich's Ataxia. Journal of Pharmacology and Experimental Therapeutics, 369(1), 47-54. View Source
